2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid
Overview
Description
Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.
Scientific Research Applications
Role in Neurological Conditions
2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid has been studied for its potential role in various neurological conditions. For instance, the neuropathologic changes in infants with propionic acidemia, a disorder related to the metabolism of this acid, include white-matter vacuolization or spongiosis. Older children who survive this condition may exhibit abnormalities primarily in the basal ganglia. The study conducted by Hamilton et al. (1995) discusses the neuropathologic findings in patients with propionic acidemia diagnosed in infancy. The findings include vascular and parenchymal mineralization, focal pallor, and spongy change. In particular, acute hemorrhagic lesions were noted in the caudate, putamen, globus pallidus bilaterally, and the left ventral thalamus in a 9-year-old girl who was in good metabolic control at the time of her death (Hamilton et al., 1995).
Diagnostic and Therapeutic Applications
The compound has also shown potential in diagnostic and therapeutic applications. One study reported a successful first trimester diagnosis by direct PCC assay in uncultured chorionic villi for a pregnancy at risk for propionic acidaemia (Pérez-Cerdá et al., 1989). This indicates its role in prenatal diagnosis and the potential for early therapeutic interventions.
Metabolic Studies and Anemia Associations
Further research delved into metabolic changes associated with hyperammonemia in patients with propionic acidemia. Hyperammonemia was found to correlate positively with an increase in branched-chain amino acids and a decrease in glutamine/glutamate and esterified carnitine. The findings suggest that in propionic acidemia, hyperammonemia is triggered by catabolism with the accumulation of propionic acid derivatives (Filipowicz et al., 2006). Additionally, severe anemia in patients with propionic acidemia was associated with low plasma levels of essential amino acids, suggesting a nutritional component to the anemia (Stanescu et al., 2020).
Properties
Molecular Formula |
C12H16N2O6S |
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Molecular Weight |
316.33 g/mol |
IUPAC Name |
2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20) |
InChI Key |
SXISMOAILJWTID-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |
Synonyms |
5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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